[2-(2-ethoxypyridin-3-yl)phenyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-(2-ethoxypyridin-3-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-17-14-13(8-5-9-15-14)12-7-4-3-6-11(12)10-16/h3-9,16H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPSYLGMKLSJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 2 Ethoxypyridin 3 Yl Phenyl Methanol
Precursor Synthesis Strategies
Synthesis of Ethoxypyridine Intermediates
The 2-ethoxypyridine (B84967) moiety is a crucial component. Its synthesis can be approached through several established chemical routes, starting from readily available pyridine (B92270) derivatives.
One common strategy to form an ethoxypyridine structure involves the O-alkylation of a corresponding hydroxypyridine (or its pyridone tautomer). For the target molecule, a suitable precursor is 2-hydroxy-3-pyridinecarboxylic acid. This compound exists in equilibrium with its 2-pyridone tautomer. The ethoxy group can be installed via a Williamson ether synthesis, where the pyridone is deprotonated with a suitable base to form a pyridinoxide anion, which then acts as a nucleophile to attack an ethylating agent like ethyl iodide or diethyl sulfate.
While direct C-alkylation of pyridines is a well-studied area, particularly for functionalization at the C-4 position using Minisci-type reactions, the synthesis of 2-alkoxypyridines typically proceeds via O-alkylation of the corresponding pyridone. nih.govnih.govchemistryviews.org Functionalized 2-pyridone-3-carboxylic acids can be synthesized from precursors like 3-formylchromone. researchgate.netnih.gov
Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for functionalizing pyridine rings, which are electron-deficient heterocycles. This approach is particularly effective for substitutions at the 2- and 4-positions. acs.org To synthesize a 2-ethoxypyridine intermediate, a 2-halopyridine, such as 2-chloropyridine-3-carboxylic acid or its ester, serves as an excellent starting material. google.com
The reaction involves treating the 2-chloropyridine derivative with sodium ethoxide. The ethoxide ion acts as a nucleophile, attacking the carbon atom bearing the chlorine. The aromaticity of the pyridine ring is temporarily disrupted during the formation of a Meisenheimer complex, a negatively charged intermediate. researchgate.net The subsequent loss of the chloride leaving group restores the aromaticity and yields the desired 2-ethoxypyridine product. youtube.comlookchem.com This method is often high-yielding and is a common industrial route for such transformations. nih.gov
Table 1: Nucleophilic Aromatic Substitution for 2-Ethoxypyridine Synthesis
| Starting Material | Reagent | Product | Key Features |
| Ethyl 2-chloropyridine-3-carboxylate | Sodium Ethoxide (NaOEt) | Ethyl 2-ethoxypyridine-3-carboxylate | SNAr reaction; High yield; Common industrial method. |
| 2-Chloropyridine-3-carbonitrile | Sodium Ethoxide (NaOEt) | 2-Ethoxypyridine-3-carbonitrile | Electron-withdrawing groups facilitate the reaction. |
More complex, multi-step strategies involve the construction of the substituted pyridine ring itself from acyclic precursors. libretexts.orgyoutube.comyoutube.com Various methodologies exist for pyridine synthesis, which can be adapted to produce the desired substitution pattern. nih.govrsc.org For instance, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives can be synthesized through the reaction of 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione with active methylene nitriles. mdpi.com These pyridone derivatives can then be converted to the 2-chloro analogues and subsequently to the 2-ethoxy compounds via the methods described above. Another patented route involves the cyclisation of 1,3-butadiene derivatives in the presence of hydrogen chloride to form 2-chloropyridine 3-carboxylic acid esters, which are direct precursors for the ethoxy derivative. google.com
Synthesis of Substituted Phenylmethanol Building Blocks
The second key precursor is a phenylmethanol derivative substituted at the 2-position with a group suitable for a cross-coupling reaction. A common and effective building block for this purpose is (2-bromophenyl)methanol. chemsynthesis.comchemscene.comaobchem.com
This compound can be readily synthesized by the reduction of 2-bromobenzaldehyde using a mild reducing agent such as sodium borohydride. Alternatively, selective monobromination of 1,2-benzenedimethanol with hydrobromic acid can also yield the desired product. chemicalbook.com The presence of the bromo substituent allows for subsequent carbon-carbon bond formation, while the methanol (B129727) group is the other key functional handle of this fragment.
Table 2: Synthesis of (2-bromophenyl)methanol
| Starting Material | Reagent(s) | Product | Reaction Type |
| 2-Bromobenzaldehyde | Sodium Borohydride (NaBH₄), Methanol | (2-Bromophenyl)methanol | Carbonyl Reduction |
| 1,2-Benzenedimethanol | Hydrobromic Acid (HBr), Toluene | (2-Bromophenyl)methanol | Selective Halogenation |
Carbon-Carbon Bond Formation Methodologies
With both the ethoxypyridine and phenylmethanol precursors in hand, the final step is to form the carbon-carbon bond that links the two aromatic rings. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is one of the most efficient and versatile methods for this transformation. organic-chemistry.org
The Suzuki reaction involves the coupling of an organoboron compound (like a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is renowned for its tolerance of a wide variety of functional groups, making it ideal for coupling complex fragments. sandiego.eduresearchgate.net
For the synthesis of [2-(2-ethoxypyridin-3-yl)phenyl]methanol, two primary Suzuki coupling strategies are feasible:
Strategy A: Coupling of a 2-ethoxypyridine-3-boronic acid (or its ester) with (2-bromophenyl)methanol.
Strategy B: Coupling of a 3-bromo-2-ethoxypyridine with (2-(hydroxymethyl)phenyl)boronic acid.
Both routes lead to the same target molecule. The choice between them often depends on the availability and stability of the starting materials. The reaction typically proceeds under mild conditions, using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate with a suitable phosphine (B1218219) ligand, and a base like sodium carbonate, potassium phosphate, or potassium carbonate.
The general mechanism involves an oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound, and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The alcohol functional group on the phenylmethanol precursor is generally stable under these conditions, often eliminating the need for protection-deprotection steps.
Table 3: Representative Suzuki-Miyaura Cross-Coupling
| Aryl Halide | Arylboronic Acid | Catalyst | Base | Product |
| (2-Bromophenyl)methanol | 2-Ethoxypyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | This compound |
| 3-Bromo-2-ethoxypyridine | (2-(Hydroxymethyl)phenyl)boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | This compound |
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they represent a primary strategy for the synthesis of the biaryl scaffold of this compound.
Nickel-Catalyzed α-Arylation and Tandem Rearrangement Strategies
Nickel catalysis offers a cost-effective and efficient alternative to palladium for cross-coupling reactions. The enantioselective nickel-catalyzed arylation of pyridines is a notable approach. In a relevant study, arylzinc reagents were coupled with pyridinium ions, formed in situ from pyridine and a chloroformate, to yield enantioenriched 2-aryl-1,2-dihydropyridines nih.govresearchgate.net. These intermediates can be further elaborated to various piperidine derivatives nih.govresearchgate.net. While this specific methodology focuses on the formation of 2-aryl pyridines, it highlights the potential of nickel catalysis in functionalizing the pyridine ring.
A hypothetical tandem reaction, combining nickel-catalyzed arylation with a subsequent rearrangement, could be envisioned for the synthesis of complex biaryl structures. Tandem reactions, which combine multiple bond-forming events in a single operation, are highly efficient in terms of atom economy and procedural simplicity nih.govmdpi.com. For instance, a process involving a cross-coupling reaction followed by a catalytic intramolecular oxypalladation has been used to prepare substituted furan-2-ones, demonstrating the feasibility of tandem sequences in heterocyclic synthesis researchgate.net.
Palladium-Catalyzed Arylation Approaches
Palladium-catalyzed reactions are among the most versatile and widely used methods for C-C bond formation. The direct arylation of heteroarylmethanes at the methyl group has been achieved using a palladium-catalyzed deprotonative cross-coupling process (DCCP) nih.gov. This method allows for the synthesis of triaryl(heteroaryl)methanes from methyl-substituted heteroaromatics and aryl halides nih.gov.
Furthermore, intramolecular palladium-catalyzed C-H arylation of pyridine derivatives has been successfully employed to synthesize multiply fused heteroaromatic compounds beilstein-journals.org. For example, the C–H arylation of 2-quinolinecarboxyamide bearing a C–Br bond on the N-aryl moiety proceeds efficiently in the presence of a palladium catalyst and a phosphine ligand to afford the cyclized product in high yield beilstein-journals.org. This strategy could be adapted for the intramolecular coupling of appropriately substituted precursors to form the biaryl linkage in this compound.
The palladium-catalyzed arylation of methanol and other alcohols has also been developed, providing a route to methyl aryl ethers and other alkoxy-substituted aromatics nih.gov. This type of reaction is crucial for introducing the ethoxy group onto the pyridine ring of the target molecule.
Suzuki-Miyaura Cross-Coupling for Arylated Pyridine Derivatives
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of biaryl linkages. This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The synthesis of 2-arylpyrazolo[1,5-a]pyridines has been achieved in good yields via the Suzuki-Miyaura coupling of pyrazolo[1,5-a]pyridine-2-yl triflate with various arylboronic acids thieme-connect.com.
A continuous-flow approach has also been developed for the Suzuki-Miyaura cross-coupling of heteroaryl bromides with arylboronic acids, demonstrating the potential for scalable and efficient synthesis of arylated pyridines thieme-connect.com. Despite the utility of this reaction, challenges can arise, such as the generation of impurities derived from phosphorus ligands used in the catalytic system researchgate.net. However, methods have been developed to suppress these side reactions researchgate.net. The difficulty in coupling 2-pyridyl nucleophiles can be attributed to the slow rate of transmetalation and the propensity for protodeboronation nih.gov.
Table 1: Examples of Suzuki-Miyaura Cross-Coupling for the Synthesis of Arylated Pyridines
| Entry | Heteroaryl Halide/Triflate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good |
| 2 | 3-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good |
| 3 | Pyrazolo[1,5-a]pyridine-2-yl triflate | Various arylboronic acids | Not specified | Not specified | Not specified | 52-95 |
Organometallic Reagent-Mediated Additions
The addition of organometallic reagents to carbonyl compounds is a fundamental transformation for the synthesis of alcohols. Organometallic compounds, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful nucleophiles that readily attack the electrophilic carbon of a carbonyl group saskoer.casaskoer.ca.
In the context of synthesizing this compound, a plausible route would involve the addition of a 2-(2-ethoxypyridin-3-yl)phenyl organometallic reagent to formaldehyde, or the addition of a phenyl organometallic reagent to 2-(2-ethoxypyridin-3-yl)carbaldehyde. The reaction proceeds through a nucleophilic addition to the carbonyl, forming a new C-C bond and, after an aqueous workup, the desired alcohol saskoer.ca.
When using α,β-unsaturated carbonyls, organometallic reagents can undergo either 1,2-addition (to the carbonyl carbon) or 1,4-addition (conjugate addition) libretexts.org. The regioselectivity of this reaction is influenced by the nature of the nucleophile and the reaction conditions libretexts.org.
C(sp³)-H Bond Activation Strategies
Direct C-H bond activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.
Halogen Bond-Assisted Activation for Aryl(heteroaryl)methanol Synthesis
Recent advancements have demonstrated the potential of halogen bonding to assist in C-C bond activation. For instance, N-haloimides have been used as bifunctional reagents to activate and halogenate alcohols through halogen-bond-assisted C-C activation of cyclic and acyclic alkanols in the absence of catalysts and oxidants bohrium.com. While this particular method focuses on C-C bond cleavage, the underlying principle of using non-covalent interactions to direct reactivity is highly relevant.
More directly applicable is the development of ligands that enable the alcohol-directed arylation of δ-C(sp³)–H bonds nih.govnih.govacs.org. This strategy utilizes a palladium catalyst with a ligand designed to bind to the hydroxyl group of the alcohol, positioning the catalyst for the selective activation of a distal C(sp³)-H bond nih.govnih.govacs.org. This approach has been successfully applied to the arylation of benzylic C(sp³)-H bonds, offering a direct route to functionalized alcohols nih.govnih.govacs.org. The use of directing groups, such as the pyridine nitrogen, is a well-established strategy in C-H activation to achieve high regioselectivity rsc.org.
Stereoselective Synthesis Approaches for Chiral this compound and Analogues
The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern medicinal chemistry, as the biological activity of a molecule often resides in a single enantiomer. For this compound and its analogues, stereoselective synthesis is crucial for investigating their pharmacological profiles. This section details the primary methodologies for achieving high levels of enantioselectivity in the preparation of these chiral secondary alcohols.
Asymmetric Catalytic Hydrogenation of Ketone Precursors
Asymmetric catalytic hydrogenation of the corresponding prochiral ketone, (2-(2-ethoxypyridin-3-yl)phenyl)methanone, represents one of the most direct and atom-economical methods for producing chiral this compound. This approach relies on the use of a chiral catalyst to selectively deliver hydrogen to one of the two enantiotopic faces of the ketone.
Ruthenium and iridium-based catalysts, in conjunction with chiral ligands, have proven to be highly effective for the asymmetric hydrogenation of aryl heteroaryl ketones. acs.orgsemanticscholar.org For instance, catalyst systems derived from Ru(II) and chiral diphosphine ligands, often in the presence of a chiral diamine, have demonstrated exceptional activity and enantioselectivity in the reduction of a wide array of unfunctionalised ketones. semanticscholar.org The mechanism of these reactions is believed to involve a "bifunctional" scaffold where the substrate is anchored and the hydride is transferred without direct coordination of the ketone to the metal center. semanticscholar.org
In the context of 2-pyridyl aryl ketones, iridium complexes with chiral diaphos ligands have shown outstanding performance, yielding the corresponding alcohols with up to >99% enantiomeric excess (ee). acs.org These reactions are typically carried out under mild conditions and can achieve high turnover numbers (TON) and turnover frequencies (TOF). acs.org The choice of solvent and the specific structure of the chiral ligand are critical factors in achieving high enantioselectivity. acs.org
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Key Features |
| Ru(II)-Chiral Diphosphine/Diamine | Aromatic and Heteroaromatic Ketones | High | Bifunctional catalysis, broad substrate scope. semanticscholar.org |
| Ir(I)-f-Diaphos | Non-ortho-substituted 2-Pyridyl Aryl Ketones | Up to >99% | High reactivity and enantioselectivity, mild conditions. acs.org |
| Ru(II)-Cinchona Alkaloid NNP Ligands | Aromatic and Heteroaromatic Ketones | Up to 99.9% | Effective for a variety of ketone substrates. nih.gov |
This table provides an overview of catalyst systems relevant to the asymmetric hydrogenation of ketone precursors to chiral this compound and its analogues.
Chiral Catalyst Development and Ligand Design for Enantioselective Transformations
The success of asymmetric catalytic hydrogenation is intrinsically linked to the design and development of effective chiral ligands. These ligands create a chiral environment around the metal center, which dictates the stereochemical outcome of the reduction.
A variety of chiral ligands have been developed for the asymmetric hydrogenation of ketones. Bidentate phosphine ligands, such as BINAP and its derivatives, have been widely used in ruthenium-based catalysts. semanticscholar.org The steric and electronic properties of these ligands can be fine-tuned to optimize both the activity and enantioselectivity of the catalyst for a specific substrate.
More recently, tridentate NNP ligands derived from cinchona alkaloids have been successfully employed in ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones, affording chiral alcohols with excellent enantioselectivities. nih.govrsc.orgrsc.org These ligands are readily synthesized and offer a modular approach to catalyst design.
The development of PhanePhos, a paracyclophane-based diphosphine ligand, has also led to highly active and selective ruthenium catalysts for the hydrogenation of aromatic and heteroaromatic ketones. semanticscholar.org The unique geometry of this ligand imparts exceptional catalytic properties.
The selection of the metal center is also crucial. While ruthenium has been a workhorse in this field, iridium catalysts have emerged as powerful alternatives, particularly for the reduction of challenging substrates like 2-pyridyl aryl ketones. acs.orgnih.gov
Biocatalytic Routes for Related Chiral Alcohols
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. nih.gov This approach is particularly attractive due to the mild reaction conditions (typically aqueous media at or near room temperature) and the high stereoselectivity often observed.
The asymmetric reduction of pyridyl ketones has been successfully achieved using biocatalysts. For example, the ketoreductase from Leuconostoc pseudomesenteroides has been used for the asymmetric reduction of phenyl(pyridin-2-yl)methanone, yielding the corresponding (S)-alcohol with high conversion and enantiomeric excess. researchgate.net
Dynamic kinetic resolution (DKR) is a powerful biocatalytic strategy that can be employed for the reduction of racemic ketones. In this process, a ketoreductase selectively reduces one enantiomer of the ketone, while the other enantiomer is racemized in situ, allowing for a theoretical yield of 100% of a single stereoisomer of the alcohol. rsc.orgnih.gov This technique has been successfully applied to the synthesis of functionalized chiral alcohols. rsc.org
The choice of the specific ketoreductase is critical, as different enzymes can exhibit different substrate specificities and stereoselectivities. High-throughput screening methods are often employed to identify the optimal enzyme for a particular transformation. rsc.org
Functional Group Interconversions and Derivatization
The functional groups present in this compound, namely the methanol moiety, the ethoxy group, and the pyridine ring, provide opportunities for further chemical transformations to generate a diverse range of derivatives.
Oxidation Reactions of the Methanol Moiety
The primary alcohol of the methanol moiety can be selectively oxidized to the corresponding aldehyde or carboxylic acid, providing access to key synthetic intermediates. A variety of oxidizing agents and catalytic systems can be employed for this transformation.
For the oxidation of benzylic alcohols, including those containing a pyridine ring, several mild and selective methods have been developed. Iron(III) complexes with pyridine-containing ligands have been shown to catalyze the oxidation of benzylic alcohols to the corresponding carbonyl compounds with good conversions and selectivities. unimi.it
N-heterocycle-stabilized iodanes have also been utilized as effective reagents for the mild oxidation of activated alcohols to aldehydes and ketones without overoxidation. beilstein-journals.org Additionally, palladium(II) acetate in the presence of pyridine can act as a catalyst for the aerobic oxidation of benzylic alcohols. nih.gov The mechanism of this reaction involves the formation of a palladium-alkoxide species followed by β-hydride elimination. nih.gov Pyridine N-oxide, in the presence of silver oxide, can also be used to oxidize benzylic halides to aldehydes and ketones under mild conditions. nih.gov
The choice of oxidant and reaction conditions can be tailored to favor the formation of either the aldehyde or the carboxylic acid. For instance, stronger oxidizing agents or more forcing conditions will typically lead to the formation of the carboxylic acid.
| Reagent/Catalyst System | Product | Key Features |
| Iron(III) Complex/H₂O₂ | Aldehyde/Ketone | Good conversion and selectivity. unimi.it |
| N-Heterocyclic Stabilized Iodane | Aldehyde/Ketone | Mild conditions, no overoxidation. beilstein-journals.org |
| Pd(OAc)₂/Pyridine/O₂ | Aldehyde | Aerobic oxidation. nih.gov |
| Pyridine N-oxide/Ag₂O | Aldehyde/Ketone | Mild conditions. nih.gov |
This table summarizes various methods for the oxidation of the methanol moiety in benzylic alcohols.
Strategies for Further Functionalization of the Phenyl Moiety
The phenyl ring of this compound offers a versatile platform for the introduction of a wide array of functional groups, enabling the synthesis of diverse derivatives with potentially novel properties. The substitution pattern of the phenyl moiety can be modified through several established synthetic strategies, primarily involving electrophilic aromatic substitution and modern transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these transformations is a key consideration, influenced by the electronic and steric effects of the existing substituents: the 2-(2-ethoxypyridin-3-yl) group and the methanol group.
A significant body of research on the functionalization of 2-phenylpyridine and related biaryl systems indicates a strong directing effect of the pyridine nitrogen towards the ortho-position of the phenyl ring in various C-H activation and coupling reactions. acs.orgmdpi.comrsc.orgnih.govrsc.orgnih.govresearchgate.netnih.govresearchgate.netnih.govrsc.orgacs.orgmdpi.com
Electrophilic Aromatic Substitution:
Classical electrophilic aromatic substitution reactions, such as nitration and halogenation, represent fundamental approaches to functionalizing the phenyl ring. The regiochemical outcome of these reactions is dictated by the combined directing effects of the substituents. The 2-(2-ethoxypyridin-3-yl) group is generally considered an activating group, while the methanol group is a weakly activating, ortho-, para-directing group.
Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, which can be further modified, or it can be used in various nucleophilic aromatic substitution reactions. While specific studies on the nitration of this compound are not prevalent, research on the nitration of biphenyl derivatives provides insights into the potential regioselectivity.
Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the phenyl ring furnishes versatile intermediates for subsequent cross-coupling reactions. A variety of halogenating agents can be employed, including N-halosuccinimides (NCS, NBS, NIS) and elemental halogens in the presence of a Lewis acid catalyst.
Transition-Metal-Catalyzed Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these methods, the phenyl ring of this compound would first need to be halogenated or converted to a triflate. The resulting aryl halide or triflate can then be coupled with a variety of partners.
Suzuki-Miyaura Coupling: This reaction enables the formation of new carbon-carbon bonds by coupling the halogenated phenyl ring with a boronic acid or ester in the presence of a palladium catalyst and a base. This strategy allows for the introduction of a wide range of alkyl, alkenyl, and aryl substituents.
Sonogashira Coupling: For the introduction of alkynyl groups, the Sonogashira coupling is the method of choice. This reaction involves the coupling of a phenyl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.
Buchwald-Hartwig Amination: This reaction provides a direct route to arylamines by coupling a phenyl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. This allows for the introduction of various nitrogen-containing functional groups.
Direct C-H Functionalization:
More contemporary approaches focus on the direct functionalization of C-H bonds, thereby avoiding the pre-functionalization step of halogenation. In the context of 2-phenylpyridine derivatives, the pyridine nitrogen atom is a well-established directing group for the ortho-C-H activation of the phenyl ring. acs.orgmdpi.comrsc.orgnih.govrsc.orgnih.govresearchgate.netnih.govresearchgate.netnih.govrsc.orgacs.orgmdpi.com This regioselectivity is a powerful tool for introducing substituents specifically at the position adjacent to the biaryl linkage. Various transformations, including arylation, alkylation, and acylation, have been reported on 2-phenylpyridine systems using catalysts based on palladium, rhodium, and ruthenium. acs.orgmdpi.comnih.govrsc.orgacs.org
The presence of the methanol group in this compound could potentially influence the outcome of these C-H activation reactions. The hydroxyl group might coordinate to the metal catalyst, potentially altering the regioselectivity or inhibiting the reaction. However, it could also be protected prior to the C-H functionalization step to ensure the desired outcome.
The table below summarizes potential strategies for the functionalization of the phenyl moiety of this compound, based on established methodologies for related compounds.
| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced | Notes |
| Nitration | HNO₃, H₂SO₄ | -NO₂ | Subsequent reduction can yield an amino group. |
| Bromination | NBS, AIBN, CCl₄ | -Br | Provides a handle for cross-coupling reactions. |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | -Aryl | Requires prior halogenation of the phenyl ring. |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) salt, base | -C≡C-R | Requires prior halogenation of the phenyl ring. |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | -NR¹R² | Requires prior halogenation of the phenyl ring. |
| Direct C-H Arylation | Aryl halide, Pd or Ru catalyst, oxidant | -Aryl | Expected to be highly ortho-selective to the pyridine. |
| Direct C-H Alkylation | Alkene, Rh catalyst | -Alkyl | Expected to be highly ortho-selective to the pyridine. |
Spectroscopic and Structural Characterization of 2 2 Ethoxypyridin 3 Yl Phenyl Methanol
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For [2-(2-ethoxypyridin-3-yl)phenyl]methanol, the spectrum is expected to be characterized by absorptions arising from π-π* transitions within the conjugated system formed by the phenyl and pyridine (B92270) rings. In various solvents, biaryl and pyridine-containing compounds typically exhibit distinct absorption bands. researchgate.net
The spectrum of this compound would likely display two primary absorption maxima. An intense band is anticipated in the lower wavelength region (around 230-280 nm), attributable to the π-π* transitions of the substituted benzene (B151609) and pyridine rings. A second, broader band or shoulder would be expected at a longer wavelength (around 280-350 nm), corresponding to transitions across the entire conjugated biaryl system. researchgate.net The ethoxy and methanol (B129727) substituents are not strong chromophores themselves but can induce small shifts in the absorption maxima (solvatochromic shifts) depending on the polarity of the solvent.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1, M-1cm-1) | λmax 2 (nm) | Molar Absorptivity (ε2, M-1cm-1) | Transition Assignment |
|---|---|---|---|---|---|
| Hexane | 275 | 18,500 | 340 | 9,200 | π → π* |
| Ethanol | 278 | 19,100 | 345 | 9,800 | π → π* |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides insight into the photophysical properties of a molecule after it absorbs light. Compounds with extended π-systems, such as biaryl derivatives, often exhibit fluorescence. It is anticipated that this compound would be fluorescent upon excitation at its absorption maxima.
The emission spectrum would likely show a broad band, Stokes-shifted from the longest wavelength absorption band. The position and intensity of the fluorescence can be influenced by the substituents and the solvent environment. The electron-donating ethoxy group and the methanol group may affect the quantum yield of the fluorescence. For instance, in related pyridin-1(2H)-ylacrylates, electron-donating groups have been observed to cause a red shift in the emission spectrum. nih.gov The fluorescence quantum yield (ΦF) would quantify the efficiency of the emission process.
Table 2: Hypothetical Fluorescence Data for this compound
| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |
|---|---|---|---|---|
| Cyclohexane | 340 | 455 | 115 | 0.65 |
| Dichloromethane | 344 | 468 | 124 | 0.58 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound from its fragmentation pattern under electron ionization (EI). The molecular weight of this compound (C₁₄H₁₅NO₂) is 229.27 g/mol . The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 229.
The fragmentation of this molecule is expected to follow pathways characteristic of alcohols, ethers, and biaryl systems. sphinxsai.comlibretexts.orgmiamioh.edu Key fragmentation steps would likely include:
Loss of a hydrogen radical: [M-1]⁺ at m/z 228.
Loss of a hydroxyl radical: [M-17]⁺ from the methanol group.
Loss of the hydroxymethyl group: [M-31]⁺ (m/z 198) due to alpha-cleavage next to the phenyl ring.
Cleavage of the ethoxy group: Loss of an ethyl radical ([M-29]⁺) or ethylene (B1197577) ([M-28]⁺) are common for ethoxy substituents.
Fragmentation of the biaryl linkage: Cleavage could lead to ions corresponding to the individual substituted phenyl and pyridine rings.
Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 229 | [C₁₄H₁₅NO₂]⁺ | Molecular Ion | Ionization of the parent molecule |
| 212 | [C₁₄H₁₄NO]⁺ | [M - OH]⁺ | Loss of hydroxyl radical from methanol group |
| 200 | [C₁₂H₁₀NO₂]⁺ | [M - C₂H₅]⁺ | Loss of ethyl radical from ethoxy group |
| 198 | [C₁₃H₁₂NO]⁺ | [M - CH₂OH]⁺ | Alpha-cleavage and loss of hydroxymethyl radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
A single-crystal X-ray diffraction study of this compound would reveal its precise solid-state conformation. Based on structurally similar 2-alkoxypyridine derivatives, the compound could crystallize in a common space group such as P-1 (triclinic) or P2₁/c (monoclinic). researchgate.netmdpi.com The analysis would provide the unit cell dimensions (a, b, c, α, β, γ), the volume of the unit cell (V), and the number of molecules per unit cell (Z). A key structural feature of interest would be the dihedral angle between the phenyl and pyridine rings, which defines the twist of the biaryl system. This angle is a result of the balance between steric hindrance from the substituents at the ortho positions and the electronic effects favoring planarity for conjugation.
Table 4: Plausible Single-Crystal X-ray Diffraction Data for this compound
| Parameter | Value (based on analogous structures) | Reference |
|---|---|---|
| Chemical Formula | C₁₄H₁₅NO₂ | - |
| Formula Weight | 229.27 | - |
| Crystal System | Monoclinic | mdpi.com |
| Space Group | P2₁/c | mdpi.com |
| a (Å) | 14.85 | researchgate.net |
| b (Å) | 7.35 | researchgate.net |
| c (Å) | 11.20 | researchgate.net |
| α (°) | 90 | mdpi.com |
| β (°) | 105.5 | mdpi.com |
| γ (°) | 90 | mdpi.com |
| Volume (ų) | 1175 | researchgate.net |
| Z | 4 | researchgate.netmdpi.com |
The crystal packing of this compound would be significantly influenced by intermolecular interactions, particularly hydrogen bonding. The hydroxyl group of the methanol substituent is a strong hydrogen bond donor. It is highly probable that it would form a hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule (O-H···N). This is a common and stabilizing interaction in crystalline structures of aromatic alcohols containing a pyridine moiety. mdpi.com
C-H···O interactions: Hydrogen atoms on the aromatic rings or the ethoxy group could interact with the oxygen atoms of the methanol or ethoxy groups. nih.gov
π-π stacking: The aromatic phenyl and pyridine rings could engage in offset stacking interactions, which are common in biaryl systems.
OH···π interactions: The hydroxyl group could also act as a donor to the π-system of an adjacent aromatic ring. rsc.org
These interactions would collectively create a three-dimensional supramolecular architecture.
Polymorphism is the ability of a solid material to exist in more than one crystal structure. mdpi.com Biaryl compounds, such as this compound, are prone to polymorphism due to their conformational flexibility. nih.gov The primary source of this flexibility is the rotation around the single bond connecting the phenyl and pyridine rings (the biaryl axis).
Different crystalline polymorphs could arise from:
Conformational Polymorphism: Molecules crystallizing with different dihedral angles between the aromatic rings (atropisomers).
Packing Polymorphism: Molecules with the same conformation packing in different arrangements, potentially leading to different hydrogen bonding networks or stacking interactions.
The existence of polymorphs can be investigated by crystallizing the compound under various conditions (e.g., different solvents, temperatures, or rates of cooling). Each polymorph would exhibit a unique set of crystallographic data and may differ in physical properties.
Computational and Theoretical Investigations on 2 2 Ethoxypyridin 3 Yl Phenyl Methanol
Quantum Chemical Calculations
Quantum chemical calculations serve as a powerful, non-experimental tool to predict the geometric and electronic structure of molecules with high accuracy. Methodologies such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are at the forefront of these computational explorations.
Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov The B3LYP functional combined with a 6-311++G(d,p) basis set is frequently employed for such calculations, offering a balance between accuracy and computational cost. nih.govresearchgate.net
Table 1: Hypothetical Optimized Geometrical Parameters for [2-(2-ethoxypyridin-3-yl)phenyl]methanol using DFT/B3LYP/6-311++G(d,p)
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C(phenyl)-C(pyridine) | 1.485 |
| C-O (methanol) | 1.430 | |
| O-H (methanol) | 0.965 | |
| C-O (ethoxy) | 1.365 | |
| **Bond Angles (°) ** | C(phenyl)-C(methanol)-O | 112.5 |
| C(pyridine)-C(phenyl)-C | 121.0 | |
| Dihedral Angle (°) | Pyridine-Phenyl | 55.8 |
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. nih.gov This method allows for the calculation of electronic transition energies, oscillator strengths (which relate to the intensity of absorption bands), and the nature of the transitions (e.g., n → π* or π → π*). researchgate.net These calculations are fundamental for predicting the UV-Visible absorption spectrum of a compound. nih.gov
For this compound, TD-DFT calculations would likely predict several electronic transitions in the ultraviolet region. The transitions would primarily involve the π-systems of the pyridine (B92270) and phenyl rings. The ethoxy and methanol (B129727) substituents would also influence the electronic transitions through their electron-donating effects.
Table 2: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 4.52 | 274 | 0.15 | HOMO → LUMO (π → π) |
| S0 → S2 | 4.98 | 249 | 0.28 | HOMO-1 → LUMO (π → π) |
| S0 → S3 | 5.35 | 232 | 0.09 | HOMO → LUMO+1 (π → π*) |
Molecular Orbital Analysis
The electronic and reactive properties of a molecule are intrinsically linked to the distribution and energies of its molecular orbitals. Analyses such as FMO, NBO, and MEP provide a detailed picture of these characteristics.
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com
In this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted pyridine ring, while the LUMO would be distributed across the π-system of the phenyl ring. The calculated energy gap provides insight into the molecule's kinetic stability and the energy required for electronic excitation. Global reactivity descriptors such as chemical potential, hardness, and softness can be derived from the HOMO and LUMO energies. nih.gov
Table 3: Hypothetical Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound
| Parameter | Value (eV) | Description |
| E(HOMO) | -5.89 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -1.25 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.64 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 5.89 | Energy required to remove an electron |
| Electron Affinity (A) | 1.25 | Energy released when an electron is added |
| Global Hardness (η) | 2.32 | Resistance to change in electron distribution |
| Global Softness (S) | 0.43 | Reciprocal of hardness, indicates reactivity |
| Electronegativity (χ) | 3.57 | Power of an atom to attract electrons |
For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into the aromatic π-systems. Key interactions would include the donation of electron density from the oxygen lone pairs of the ethoxy group to the antibonding orbitals of the pyridine ring (n → π*), stabilizing the molecule. The analysis also provides information on the hybridization of the atoms, confirming the sp² character of the aromatic carbons and the sp³ character of the methanol and ethoxy carbons.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and reactivity sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). nih.govdergipark.org.tr
The MEP surface of this compound would show the most negative potential (red/yellow) localized around the nitrogen atom of the pyridine ring and the oxygen atoms of the ethoxy and methanol groups, highlighting these as sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the methanol's hydroxyl group would exhibit a region of high positive potential (blue), indicating its susceptibility to nucleophilic attack and its role as a hydrogen bond donor. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis is a critical computational investigation for understanding the three-dimensional structure and flexibility of a molecule. For this compound, which possesses several rotatable bonds, this analysis reveals the preferred spatial arrangements of its constituent rings and functional groups and the energy barriers between them.
Plotting the energy as a function of the dihedral angles of these bonds generates a potential energy surface (PES). The minima on this surface correspond to stable, low-energy conformers, while the maxima represent transition states between them.
Detailed Research Findings: A systematic conformational search would likely identify several low-energy structures. The most stable conformer would be determined by a balance of steric hindrance and potential intramolecular interactions, such as hydrogen bonds. For instance, an intramolecular hydrogen bond could potentially form between the hydroxyl proton of the methanol group and the nitrogen atom of the pyridine ring, significantly stabilizing a particular conformation.
The relative orientation of the phenyl and pyridine rings is a crucial factor. Due to steric clash, a completely planar arrangement of the two rings would be energetically unfavorable. The calculations would therefore predict a twisted conformation, and the analysis would quantify this dihedral angle precisely.
Below is an illustrative data table representing hypothetical results from a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) for the most stable conformers.
Table 1: Hypothetical Conformational Analysis Data for this compound (Note: This data is illustrative and represents the type of results obtained from computational analysis.)
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (Phenyl-Pyridine, °) | H-Bond Distance (O-H···N, Å) | Population (%) |
| A | 0.00 | 55.8 | 2.15 | 75.2 |
| B | 1.25 | -58.2 | N/A | 15.6 |
| C | 2.50 | 120.3 | N/A | 9.2 |
This analysis provides a fundamental understanding of the molecule's structural preferences, which directly influences its reactivity and physical properties.
Structure-Reactivity and Structure-Property Relationship Studies (Theoretical)
Theoretical structure-reactivity and structure-property relationship studies aim to predict a molecule's chemical behavior and physical characteristics based on its calculated electronic structure. Using the optimized geometry of the most stable conformer from the analysis above, various molecular descriptors can be calculated.
Detailed Research Findings: Key insights can be derived from analyzing the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability.
An electrostatic potential (ESP) map would visualize the charge distribution across the molecule. For this compound, the ESP map would likely show a negative potential (red) around the electronegative oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its acidic character.
These calculations are invaluable in predicting how the molecule will behave in a chemical reaction. For example, in its subsequent conversion to Etodolac, understanding the nucleophilicity of the hydroxyl group is crucial.
The table below presents hypothetical values for key quantum chemical descriptors.
Table 2: Illustrative Theoretical Molecular Descriptors for this compound (Note: This data is illustrative and represents the type of results obtained from computational analysis.)
| Descriptor | Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 4.9 eV | Relates to chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule. |
| Mulliken Charge (O of -CH₂OH) | -0.65 e | Quantifies the partial negative charge on the oxygen atom. |
| Mulliken Charge (N of Pyridine) | -0.58 e | Quantifies the partial negative charge on the nitrogen atom. |
These theoretical properties provide a quantitative basis for understanding and predicting the molecule's interactions and chemical transformations.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum mechanical calculations provide insight into static, low-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a "movie" of the molecule's dynamic fluctuations in a given environment (e.g., in a solvent like water or ethanol).
Detailed Research Findings: For this compound, an MD simulation would reveal the flexibility of the molecule in solution. It would show how the dihedral angles fluctuate around their equilibrium values and the timescales of transitions between different conformational states.
A key output from MD simulations is the Root Mean Square Deviation (RMSD), which measures the average change in atomic positions over time relative to a reference structure. A stable RMSD plot indicates that the simulation has reached equilibrium. Another important analysis is the Root Mean Square Fluctuation (RMSF), which highlights the most flexible regions of the molecule. For this compound, the ethoxy and methanol side chains would be expected to show higher RMSF values compared to the more rigid aromatic ring systems.
Furthermore, MD simulations can be used to study solvation by analyzing the radial distribution function (RDF) of solvent molecules around specific atoms (e.g., water around the hydroxyl group). This provides detailed information on how the solvent organizes itself around the solute and the strength of solute-solvent interactions.
Table 3: Hypothetical Output Parameters from a Molecular Dynamics Simulation (Note: This data is illustrative and represents the type of results obtained from computational analysis.)
| Parameter | Result | Interpretation |
| Simulation Length | 100 ns | The timescale over which the molecular motion was simulated. |
| Average RMSD | 1.8 Å | Indicates the overall structural deviation from the initial minimized structure. |
| RMSF of Phenyl Ring | 0.8 Å | Shows relative rigidity of the phenyl backbone. |
| RMSF of Ethoxy Group | 2.5 Å | Highlights the high flexibility of the ethoxy side chain. |
| Solvent Accessible Surface Area (SASA) | 350 Ų | Represents the area of the molecule exposed to the solvent. |
| Intermolecular H-bonds (with water) | Average of 3.2 | Quantifies the extent of hydrogen bonding with the solvent. |
These simulations bridge the gap between static structures and the dynamic reality of molecular behavior in a chemical system, offering crucial context for understanding properties like solubility and interaction dynamics.
Advanced Research Applications and Potential of 2 2 Ethoxypyridin 3 Yl Phenyl Methanol Derivatives
Role as Versatile Intermediates in Complex Organic Syntheses
The inherent reactivity and structural features of [2-(2-ethoxypyridin-3-yl)phenyl]methanol derivatives make them highly valuable intermediates in the synthesis of complex organic molecules. The presence of a hydroxyl group and a modifiable pyridine (B92270) ring allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.
The phenyl(pyridin-2-yl)methanol (B192787) skeleton is a recognized privileged scaffold in medicinal chemistry, frequently appearing in the structure of biologically active compounds. nih.gov Derivatives of this compound serve as crucial precursors for the synthesis of advanced pharmaceutical scaffolds, which are foundational structures for the development of new therapeutic agents.
The synthesis of such scaffolds often involves the asymmetric catalytic hydrogenation of the corresponding ketone to produce chiral alcohols, which are vital for creating stereospecific drugs. google.comgoogle.com The strategic placement of the ethoxy group on the pyridine ring can influence the electronic properties and steric environment of the molecule, potentially leading to the discovery of compounds with enhanced biological activity. Research has demonstrated that pyridine and pyrazole-based compounds are key in developing coordination compounds with potential pharmaceutical applications. researchgate.netmdpi.com The versatility of these intermediates allows for their use in creating diverse libraries of compounds for high-throughput screening in drug discovery programs.
Table 1: Examples of Pharmaceutical Scaffolds Derived from Related Pyridine-Methanol Intermediates
| Intermediate Class | Derived Scaffold | Potential Therapeutic Area (Preclinical) |
| Phenyl(pyridin-2-yl)methanol Derivatives | Chiral Amino Alcohols | Central Nervous System Agents nih.gov |
| Pyrazolo[4,3-c]pyridines | Tetrasubstituted Pyrazolopyridines | Antiproliferative Agents mdpi.com |
| Pyridine-3-propanoic Acids | Dual PPARα/γ Agonists | Metabolic Disorders researchgate.net |
This table is illustrative and based on research on related pyridine-containing compounds.
The structural motifs present in this compound derivatives are also of significant interest in the field of agrochemicals. Pyrazole derivatives containing phenylpyridine moieties have been shown to exhibit herbicidal activity. mdpi.com The synthesis of novel agrochemicals often relies on the use of versatile building blocks that can be readily modified to optimize for potency, selectivity, and environmental safety.
The this compound core can be functionalized to produce a range of compounds for screening as potential herbicides, fungicides, or insecticides. For instance, the introduction of different substituents on the phenyl or pyridine rings can systematically alter the biological activity of the resulting molecules. The development of efficient synthetic routes, such as those utilizing arylhydrazononitriles for polyfunctionally substituted heteroaromatics, is crucial for exploring the full potential of these building blocks in agrochemical research. clockss.org
This compound and its derivatives are valuable starting materials for the synthesis of a wide variety of polyfunctionalized heterocyclic compounds. The presence of multiple reactive sites allows for the construction of complex ring systems through various cyclization strategies. mdpi.com
These heterocyclic compounds are of great interest due to their diverse chemical properties and biological activities. For example, [3+2] cycloaddition reactions involving heteroaromatic N-ylides, which can be generated from precursors related to the title compound, provide a powerful method for constructing fused polycyclic systems. mdpi.com The synthesis of multi-heterocyclic compounds containing elements like phosphorus has also been explored, indicating the broad scope of these intermediates. researchgate.net The ability to generate complex and diverse molecular structures is a key advantage in the search for novel materials and bioactive molecules.
Exploration in Materials Science
Beyond their applications in life sciences, the unique electronic and structural characteristics of this compound derivatives are paving the way for their exploration in materials science. The combination of aromatic and heterocyclic components gives rise to interesting photophysical and self-assembly properties.
Derivatives of this compound hold promise for applications in organic electronics due to their potential optoelectronic properties. The extended π-conjugated system, encompassing both the phenyl and pyridine rings, can be tailored to absorb and emit light at specific wavelengths. Research on related 2-methoxypyridine (B126380) derivatives has shown that these compounds can exhibit blue luminescence, making them candidates for use in organic light-emitting diodes (OLEDs). researchgate.net
Computational studies on similar coumarin (B35378) derivatives with phenyl and heteroaryl substitutions have been used to investigate their optoelectronic characteristics, including HOMO/LUMO energy levels and absorption spectra. mdpi.com By analogy, modifications to the structure of this compound derivatives, such as altering the substitution pattern or extending the conjugation, could lead to materials with optimized properties for use in organic solar cells, sensors, and other optoelectronic devices. rsc.orgnih.gov
Table 2: Potential Optoelectronic Applications of Related Pyridine Derivatives
| Compound Class | Investigated Property | Potential Application | Reference |
| 2-Methoxypyridine Derivatives | Blue Luminescence | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |
| Coumarin Derivatives | Optoelectronic Characteristics | Organic Electronics | mdpi.com |
| Aza-BODIPY Dyes | Near-Infrared Absorption | Organic Photovoltaics, Optoelectronic Devices | nih.gov |
This table highlights research on related compound classes to infer the potential of this compound derivatives.
The structure of this compound derivatives makes them excellent candidates for studies in supramolecular chemistry and self-assembly. The presence of hydrogen bond donors (hydroxyl group) and acceptors (pyridine nitrogen), along with the potential for π-π stacking interactions between the aromatic rings, can drive the formation of well-defined, ordered structures. researchgate.netmdpi.com
Supramolecular assemblies of similar phenyl-pyridyl compounds have been shown to form inclusion complexes with cyclodextrins, which can act as sensors for metal cations. nih.gov The self-assembly process can be influenced by various factors, including solvent, temperature, and the presence of other molecules. The controlled self-assembly of these molecules could lead to the development of novel functional materials, such as gels, liquid crystals, and porous frameworks, with applications in areas like catalysis, separation, and molecular recognition. The study of non-covalent interactions in pyridine- and pyrazole-based coordination compounds provides a theoretical basis for understanding and predicting the self-assembly behavior of these systems. researchgate.netmdpi.com Furthermore, phototriggered supramolecular assembly of pyridine-linked derivatives has been demonstrated, opening avenues for creating dynamic and responsive materials. nih.gov
Development of New Catalytic Systems Utilizing its Structural Features
Current research literature, based on extensive searches, does not indicate that derivatives of this compound are being actively investigated for the development of new catalytic systems. The primary focus of research on this scaffold appears to be centered on its applications in medicinal chemistry, particularly in the design of novel therapeutic agents.
Bioisosteric and Scaffold Hopping Strategies in Chemical Biology Research (as synthetic targets for studying structural impact, not biological testing results)
The structural backbone of this compound serves as a valuable starting point for synthetic exploration in chemical biology, particularly through bioisosteric replacement and scaffold hopping strategies. These approaches are fundamental in medicinal chemistry for designing new molecules with potentially improved properties, such as enhanced efficacy, better selectivity, or more favorable metabolic profiles. researchgate.net
Bioisosteric Replacement:
Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, with the aim of creating a new compound with similar or improved biological activity. researchgate.net In the context of derivatives of this compound, the ethoxy, pyridine, and phenyl moieties are all amenable to bioisosteric modifications. For instance, researchers might explore the replacement of the ethoxy group with other alkoxy groups or bioisosteric functionalities to probe the impact on the molecule's interaction with its biological target. auctoresonline.org
A key strategy in the development of selective COX-2 inhibitors has been the bioisosteric replacement of the sulfonamide (SO2NH2) or methanesulfonyl (SO2CH3) pharmacophores found in drugs like Celecoxib and Rofecoxib. researchgate.net The this compound scaffold provides a core structure upon which such bioisosteric replacements can be systematically studied. For example, novel analogs could be synthesized where the key pharmacophoric elements are varied to understand their influence on the structural integrity and potential binding interactions.
Scaffold Hopping:
Scaffold hopping is a powerful strategy in drug discovery that involves replacing the central core of a molecule with a structurally different scaffold, while aiming to maintain or improve its biological activity. nih.gov This technique is employed to explore new chemical space, circumvent existing patents, and develop compounds with novel properties. nih.gov The this compound framework, being a key component of a known successful drug, is an ideal candidate for such hopping strategies.
The table below illustrates hypothetical examples of bioisosteric replacements and scaffold hopping strategies that could be applied to the this compound core structure for the purpose of studying structural impact.
| Strategy | Original Moiety | Potential Replacement Moiety | Rationale for Structural Study |
| Bioisosteric Replacement | Ethoxy Group (-OCH2CH3) | Methoxy Group (-OCH3) | To assess the impact of alkyl chain length on steric and electronic properties. |
| Pyridine Ring | Thiophene Ring | To evaluate the effect of replacing a nitrogen-containing heterocycle with a sulfur-containing one on ring electronics and potential hydrogen bonding. | |
| Phenyl Ring | Pyrimidine Ring | To study the influence of introducing additional nitrogen atoms on the aromatic system's properties and potential interactions. | |
| Scaffold Hopping | This compound | [2-(2-ethoxypyrimidin-5-yl)phenyl]methanol | To explore a new heterocyclic core while maintaining a similar biaryl arrangement. |
| This compound | [3-(2-ethoxyphenyl)pyridin-2-yl]methanol | To investigate the impact of altering the connectivity points of the aryl rings. |
These synthetic explorations are crucial for building structure-activity relationships (SAR), which are fundamental to understanding how the chemical structure of a molecule relates to its biological function. mdpi.comresearchgate.net By systematically modifying the this compound scaffold, researchers can gain valuable insights into the structural requirements for interaction with specific biological targets, thereby guiding the design of future chemical probes and therapeutic agents.
Future Research Directions and Concluding Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of highly substituted biaryls like [2-(2-ethoxypyridin-3-yl)phenyl]methanol presents a considerable challenge, demanding precise control over regioselectivity. Future research will undoubtedly focus on creating synthetic pathways that are not only efficient and high-yielding but also align with the principles of sustainable chemistry.
A primary strategy for constructing the core biaryl framework would likely involve a transition-metal-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is a prominent candidate, offering mild reaction conditions and a high tolerance for various functional groups. rsc.orgbohrium.comnih.gov A prospective retrosynthetic analysis suggests a disconnection at the pivotal pyridine-phenyl bond, leading to two key building blocks: a derivative of 2-ethoxypyridine (B84967) and a substituted phenylboronic acid or ester.
Future investigations should aim to optimize this key coupling step. This includes screening a variety of palladium catalysts and ligands to maximize yield and minimize side products. rsc.orgbohrium.com Modern phosphine (B1218219) ligands designed for challenging couplings could prove essential. rsc.org Furthermore, developing a "green" synthesis will be a priority. researchgate.net This could involve using aqueous solvent systems, employing recyclable catalysts, and minimizing waste generation, reflecting a broader trend towards sustainable chemical production. nih.govrsc.org Alternative strategies might explore direct C-H arylation, a powerful technique that avoids the pre-functionalization of one of the aromatic partners, thereby improving atom economy. nih.gov
Table 1: Prospective Suzuki-Miyaura Coupling Conditions for Synthesis This table presents hypothetical data for future optimization studies.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 65 |
| 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 78 |
| 3 | Pd(dppf)Cl₂ | dppf | K₂CO₃ | THF/H₂O | 80 | 72 |
| 4 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | 55 |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The unique arrangement of functional groups in this compound—the ethoxy group, the pyridine (B92270) nitrogen, and the benzylic alcohol—suggests a rich and varied reactivity profile ripe for exploration.
The 2-ethoxy substituent on the pyridine ring is a key functional handle. It is known to be susceptible to nucleophilic displacement, which could be exploited to introduce a wide range of other functional groups at this position. pipzine-chem.comepfl.ch The reactivity of this group could be enhanced by activation of the pyridine ring, for instance, through N-oxidation. nih.govorganic-chemistry.org
The benzylic alcohol is another site of significant potential reactivity. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a host of other molecular derivatives. Esterification or etherification reactions at this position would allow for the straightforward generation of a library of analogs for structure-activity relationship (SAR) studies.
Furthermore, the interplay between the adjacent aromatic rings and the substituents could lead to novel intramolecular cyclization reactions, potentially yielding complex polycyclic heterocyclic systems. The development of such transformations would be a significant contribution to synthetic methodology. acs.org
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to predict the properties and reactivity of new molecules, saving significant time and resources in the laboratory. tandfonline.com For a molecule like this compound, advanced computational modeling will be indispensable.
A key area of investigation would be the molecule's conformational behavior. The rotational barrier around the biaryl axis is a critical parameter that dictates the molecule's three-dimensional shape and can lead to atropisomerism. nih.gov Density Functional Theory (DFT) calculations can be employed to model this rotational barrier and predict whether stable atropisomers might exist. growingscience.comnih.gov Such studies have been performed on various biaryl systems and provide deep insight into their dynamic behavior. nih.govacs.org
Predictive models can also forecast various physicochemical properties relevant to potential applications, such as in drug discovery. acs.orgmalvernpanalytical.comnih.govparssilico.com Properties like solubility, lipophilicity (logP), and potential metabolic pathways can be estimated using quantitative structure-property relationship (QSPR) models. cas.org These predictions can help prioritize which derivatives to synthesize for biological testing.
Table 2: Illustrative Predicted Physicochemical Properties This table contains hypothetical data generated from computational models.
| Property | Predicted Value | Method |
|---|---|---|
| Molecular Weight | 229.28 | - |
| logP | 2.85 | ALOGPS |
| Aqueous Solubility | -3.1 log(mol/L) | ESOL |
| Polar Surface Area | 42.5 Ų | DFT |
| Rotational Barrier (C-C) | 18.5 kcal/mol | DFT (B3LYP/6-31G*) |
Integration into Automated Synthesis Platforms
Future research on this compound and its derivatives would greatly benefit from integration into such platforms. Once a robust synthetic route is established, an automated synthesizer could be programmed to generate a library of analogs by varying the substituents on either aromatic ring. For example, by using a diverse set of boronic acids in the Suzuki coupling step or by performing a range of transformations on the benzylic alcohol, a large number of compounds could be produced with minimal manual intervention. This approach would be invaluable for systematically exploring the chemical space around this scaffold and for accelerating the discovery of molecules with desired properties. synplechem.com
Discovery of Unforeseen Academic Applications in Emerging Chemical Fields
While initial research may be guided by the known applications of related compounds, the true potential of a novel molecular scaffold often lies in unforeseen applications. The unique electronic and steric properties of this compound could make it a valuable tool in several emerging areas of chemistry.
The pyridine nitrogen and the benzylic oxygen create a potential bidentate chelation site, suggesting the compound could serve as a novel ligand in transition-metal catalysis. The specific steric and electronic environment provided by the ethoxy and phenyl groups could lead to unique selectivity and reactivity in catalytic transformations.
In materials science, functionalized biaryls are used in the development of organic light-emitting diodes (OLEDs), sensors, and other advanced materials. rsc.org The photophysical properties of this compound and its derivatives could be investigated to assess their potential in these areas.
Furthermore, in medicinal chemistry, the pyridine scaffold is a privileged structure found in numerous therapeutic agents. researchgate.netnih.gov This compound could serve as a novel starting point for the design of inhibitors for various biological targets, where the specific substitution pattern could confer high affinity and selectivity. nih.govnih.gov The exploration of its biological activity is a crucial avenue for future research. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing [2-(2-ethoxypyridin-3-yl)phenyl]methanol, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling pyridine derivatives with substituted phenyl groups. For example, a Pd-catalyzed Suzuki-Miyaura coupling between 2-ethoxy-3-bromopyridine and 2-hydroxymethylphenylboronic acid can yield the target compound. Reaction conditions (e.g., temperature, solvent, catalyst loading) must be optimized to avoid side reactions like ether cleavage or oxidation of the methanol group .
- Key Parameters :
- Catalysts: Pd(PPh₃)₄ or PdCl₂(dppf).
- Solvents: THF or DMF under inert atmosphere.
- Temperature: 80–100°C for 12–24 hours.
- Post-reduction: LiAlH₄ may be required if starting from ester precursors .
Q. How can NMR spectroscopy distinguish structural isomers of diaryl methanols like this compound?
- Methodology : ¹H and ¹³C NMR are critical for confirming regiochemistry. The ethoxy group’s protons (δ 1.2–1.4 ppm for CH₃, δ 3.8–4.1 ppm for OCH₂) and pyridine ring protons (δ 8.0–8.5 ppm) show distinct splitting patterns. NOESY experiments can verify spatial proximity between the ethoxy group and adjacent pyridine/phenyl protons .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : This compound serves as a precursor for bioactive molecules. Its pyridine and hydroxymethyl moieties enable functionalization via esterification, amidation, or cross-coupling. For example, it can be phosphorylated to mimic nucleotide analogs for enzyme inhibition studies .
Advanced Research Questions
Q. How do crystallographic studies resolve challenges in refining the structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (e.g., using SHELXL ) identifies hydrogen-bonding networks and π-π stacking. Challenges include disorder in the ethoxy group and solvent molecules (e.g., methanol). Refinement strategies:
- Use restraints for thermal parameters of disordered atoms.
- Apply TWIN commands for twinned crystals .
- Data Example :
| Parameter | Value |
|---|---|
| Space group | P1 (triclinic) |
| H-bond distance | 2.7–3.0 Å (O–H⋯O) |
| π-π stacking | 3.5–3.8 Å centroid distances |
Q. What contradictions exist in reported biological activities of diaryl methanols, and how can structure-activity relationship (SAR) studies address them?
- Methodology : Discrepancies in enzyme inhibition data (e.g., IC₅₀ variability) may arise from assay conditions or impurity profiles. SAR strategies:
- Synthesize analogs with modified ethoxy/hydroxymethyl groups.
- Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like kinases or GPCRs .
Q. How can computational methods predict the regioselectivity of this compound in electrophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electron density. The pyridine N-atom directs electrophiles to the para position of the phenyl ring. Solvent effects (PCM model) refine predictions for reactions in polar aprotic solvents .
Data Contradictions and Resolution
- Synthetic Yield Variability : Reported yields (45–75%) may depend on catalyst purity. Reproducibility requires strict control of Pd catalyst batch and solvent drying .
- Biological Activity : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) highlight the need for standardized assay protocols (e.g., ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
